molecular formula C72H99N17O25 B569629 Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine- CAS No. 121869-35-0

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-

Cat. No.: B569629
CAS No.: 121869-35-0
M. Wt: 1602.678
InChI Key: ORZVJBWXRAJYHN-RWDRXURGSA-N
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Description

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, is a cyclic lipopeptide antibiotic used primarily in the treatment of infections caused by Gram-positive bacteria. It is particularly effective against multi-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This compound is derived from the fermentation of the bacterium Streptomyces roseosporus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, involves a complex series of steps, including peptide bond formation, cyclization, and lipidation. The process typically begins with the fermentation of Streptomyces roseosporus to produce the core peptide structure. This is followed by chemical modifications to introduce the lipid tail and other functional groups.

    Fermentation: Streptomyces roseosporus is cultured under specific conditions to produce the core peptide.

    Peptide Bond Formation: The core peptide is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Cyclization: The linear peptide is cyclized to form the cyclic structure of Daptomycin.

    Lipidation: A lipid tail is attached to the cyclic peptide to enhance its membrane-binding properties.

Industrial Production Methods

Industrial production of Daptomycin involves large-scale fermentation followed by purification and chemical modification steps. The fermentation process is optimized to maximize yield and purity. Downstream processing includes extraction, purification using chromatography, and final chemical modifications to produce the active pharmaceutical ingredient (API).

Chemical Reactions Analysis

Types of Reactions

Daptomycin undergoes several types of chemical reactions, including:

    Oxidation: Daptomycin can undergo oxidation reactions, particularly at the lipid tail, which can affect its activity.

    Reduction: Reduction reactions can occur at the peptide bonds, potentially leading to degradation.

    Substitution: Substitution reactions can modify the functional groups on the peptide, altering its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

    Oxidation: Oxidized derivatives of Daptomycin.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its mechanism of action against bacterial membranes.

    Medicine: Used in clinical research for developing new antibiotics and understanding resistance mechanisms.

    Industry: Employed in the pharmaceutical industry for the production of antibiotics.

Mechanism of Action

Daptomycin exerts its effects by binding to the bacterial cell membrane in a calcium-dependent manner. This binding causes rapid depolarization of the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in cell death. The primary molecular targets are the lipid components of the bacterial membrane.

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: Another antibiotic effective against Gram-positive bacteria, but with a different mechanism of action.

    Teicoplanin: Similar to Vancomycin, used for treating Gram-positive infections.

    Linezolid: An oxazolidinone antibiotic with a different mechanism but similar spectrum of activity.

Uniqueness

Daptomycin is unique due to its rapid bactericidal activity and its ability to target multi-resistant strains. Unlike Vancomycin and Teicoplanin, which inhibit cell wall synthesis, Daptomycin disrupts the bacterial cell membrane, leading to a different mode of action and reduced likelihood of cross-resistance.

Properties

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(5R,8S,11S,14R,15S,21S,24S,27R,30S)-11-[2-(2-aminophenyl)-2-oxoethyl]-21-(3-aminopropyl)-24-(carboxymethyl)-8-[(2R)-1-carboxypropan-2-yl]-5-(hydroxymethyl)-14,27-dimethyl-3,6,9,12,16,19,22,25,28,32,33-undecaoxo-13-oxa-1,4,7,10,17,20,23,26,29-nonazabicyclo[28.2.1]tritriacontan-15-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H99N17O25/c1-5-6-7-8-9-10-11-22-53(93)80-44(25-38-31-76-42-20-15-13-17-39(38)42)65(106)82-45(27-52(75)92)66(107)84-47(30-59(101)102)67(108)88-61-37(4)114-72(113)49(26-51(91)40-18-12-14-19-41(40)74)86-70(111)60(35(2)24-57(97)98)87-68(109)50(34-90)81-55(95)33-89-56(96)28-48(71(89)112)85-62(103)36(3)78-64(105)46(29-58(99)100)83-63(104)43(21-16-23-73)79-54(94)32-77-69(61)110/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,110)(H,78,105)(H,79,94)(H,80,93)(H,81,95)(H,82,106)(H,83,104)(H,84,107)(H,85,103)(H,86,111)(H,87,109)(H,88,108)(H,97,98)(H,99,100)(H,101,102)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZVJBWXRAJYHN-RWDRXURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN4C(=O)CC(C4=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CN4C(=O)C[C@@H](C4=O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H99N17O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121869-35-0
Record name LY 178480
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121869350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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